NK‑Cell Cytotoxicity Enhancement: 6‑Aminoallopurinol Riboside vs. 3‑Methyl and 3‑Amino Analogues
In a direct head‑to‑head ex‑vivo assay, the 3‑unsubstituted compound (6‑aminoallopurinol riboside, designated 5a) elicited substantially higher NK‑cell‑mediated cytotoxicity than its 3‑methyl (13a) or 3‑amino (17) congeners at the same dose in CBA/CaJ mice. At an effector‑to‑target ratio of 100:1, compound 5a reached 41.1 % cytotoxicity, whereas 13a and 17 achieved only 17.0 % and 11.9 % respectively [1]. The placebo control showed 9.3 % background lysis.
| Evidence Dimension | Ex-vivo NK cell cytotoxicity (% lysis of YAC‑1 targets) |
|---|---|
| Target Compound Data | 41.1 % ± 0.7 (6‑aminoallopurinol riboside, 5a; 150 mg/kg, E:T 100:1) |
| Comparator Or Baseline | 13a (3‑CH₃): 17.0 % ± 4.0; 17 (3‑NH₂): 11.9 % ± 4.0; placebo: 9.3 % ± 3.6 |
| Quantified Difference | 5a shows 2.4‑fold higher cytotoxicity than 13a and 3.5‑fold higher than 17 |
| Conditions | CBA/CaJ female mice (6‑8 weeks), 150 mg/kg i.p. (75 mg/kg b.i.d., 1‑day treatment), spleen cells harvested, 4 h ⁵¹Cr‑release assay against YAC‑1 lymphoma cells |
Why This Matters
The >2‑fold activity drop caused by a single methyl or amino substitution at position 3 directly demonstrates that the 3‑unsubstituted core of 6‑aminoallopurinol riboside is essential for maximal NK‑cell activation, making it the preferred scaffold for immunomodulator development.
- [1] Bontems, R.J.; Anderson, J.D.; Smee, D.F.; Jin, A.; Alaghamandan, H.A.; Sharma, B.S.; Jolley, W.B.; Robins, R.K.; Cottam, H.B. J. Med. Chem. 1990, 33, 2174‑2178 (Table I). View Source
